An In-depth Technical Guide to the Core Mechanism of Action of Rilvegostomig
An In-depth Technical Guide to the Core Mechanism of Action of Rilvegostomig
Disclaimer: Initial searches for "Relzomostat" did not yield any results for a drug with that name. Based on the phonetic similarity and the availability of substantial data, this technical guide focuses on Rilvegostomig , a novel bispecific antibody in late-stage clinical development. It is presumed that "Relzomostat" was a typographical error.
This guide provides a detailed overview of the mechanism of action, molecular targets, and clinical investigation of Rilvegostomig for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action
Rilvegostomig, also known as AZD2936, is an investigational, humanized IgG1 bispecific antibody developed by AstraZeneca.[1] Its primary mechanism of action is the dual blockade of two critical immune checkpoint receptors: Programmed Cell Death Protein 1 (PD-1) and T-cell Immunoreceptor with Immunoglobulin and ITIM domains (TIGIT).[1][2][3] By simultaneously targeting these two inhibitory pathways, Rilvegostomig aims to synergistically enhance the anti-tumor immune response.[1]
The molecule is engineered with a triple-mutant Fc domain to reduce its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), thereby minimizing the depletion of effector immune cells that express TIGIT.[1][4] Preclinical data suggests that Rilvegostomig first anchors to TIGIT before targeting PD-1, a sequence that may optimize the dual checkpoint blockade and lead to enhanced immune activation.[4]
Molecular Targets and Signaling Pathways
Rilvegostomig's therapeutic effect is mediated through its interaction with the following molecular targets and modulation of their respective signaling pathways:
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Programmed Cell Death Protein 1 (PD-1): PD-1 is a key inhibitory receptor expressed on activated T cells.[2] Its ligands, PD-L1 and PD-L2, are often overexpressed on tumor cells. The binding of PD-L1/L2 to PD-1 triggers a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune surveillance.[2] Rilvegostomig blocks this interaction, thereby restoring the T-cell's ability to recognize and attack tumor cells.[2]
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T-cell Immunoreceptor with Immunoglobulin and ITIM domains (TIGIT): TIGIT is another inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[2] It competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (Nectin-2), which are present on antigen-presenting cells and some tumor cells.[2] TIGIT signaling suppresses the function of T cells and NK cells. By inhibiting the TIGIT-CD155/CD112 interaction, Rilvegostomig prevents this immunosuppressive signal and promotes the CD226-mediated co-stimulatory pathway, further enhancing the anti-tumor immune response.[2]
The dual inhibition of PD-1 and TIGIT by Rilvegostomig is designed to produce a more robust and durable anti-tumor response than targeting either pathway alone.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of Rilvegostomig.
Clinical Development and Experimental Protocols
Rilvegostomig is currently being evaluated in numerous clinical trials across a range of solid tumors. As of late 2025, it is in Phase 3 development for several indications.[5][6][7]
| Trial Identifier | Phase | Indication(s) | Intervention | Status |
| ARTEMIDE-Biliary01 (NCT06109779) | III | Biliary Tract Cancer (adjuvant) | Rilvegostomig + Chemotherapy vs. Placebo + Chemotherapy | Recruiting[8][9] |
| ARTEMIDE-Biliary02 (NCT07221253) | III | Biliary Tract Cancer (first-line) | Rilvegostomig + Chemotherapy vs. Durvalumab + Chemotherapy | Not yet recruiting[10] |
| ARTEMIDE-Lung02 | III | Metastatic Squamous NSCLC (first-line) | Rilvegostomig + Chemotherapy vs. Pembrolizumab + Chemotherapy | Active[11] |
| TROPION-PanTumor03 | II | Solid Tumors | Rilvegostomig in combination with Datopotamab Deruxtecan | Active[5] |
| ARTEMIDE-01 | I/II | Metastatic NSCLC | Rilvegostomig monotherapy | Active[6] |
The ARTEMIDE-Lung02 study provides a representative example of the experimental protocol for evaluating Rilvegostomig in a late-stage clinical setting.[11]
Objective: To assess the efficacy and safety of Rilvegostomig in combination with platinum-based chemotherapy compared to pembrolizumab with platinum-based chemotherapy for the first-line treatment of metastatic squamous non-small cell lung cancer (NSCLC) with PD-L1 expression (Tumor Proportion Score ≥ 1%).
Study Design:
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Type: Phase III, randomized, double-blind, multicenter, global study.
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Arms:
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Experimental Arm: Rilvegostomig + Platinum-based doublet chemotherapy.
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Active Comparator Arm: Pembrolizumab + Platinum-based doublet chemotherapy.
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Primary Endpoint: To be assessed based on Progression-Free Survival (PFS) and Overall Survival (OS).
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Key Inclusion Criteria:
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Histologically or cytologically confirmed metastatic squamous NSCLC.
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No prior systemic therapy for metastatic disease.
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PD-L1 expression with a Tumor Proportion Score (TPS) of ≥ 1%.
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ECOG performance status of 0 or 1.
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Key Exclusion Criteria:
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Presence of sensitizing EGFR mutations or ALK translocations.
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Active autoimmune disease requiring systemic treatment.
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Prior treatment with an anti-PD-1, anti-PD-L1, or anti-TIGIT antibody.
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The following diagram outlines the workflow of this clinical trial.
Conclusion
Rilvegostomig represents a promising next-generation immunotherapy with a differentiated mechanism of action that targets two distinct and complementary immune checkpoint pathways. By simultaneously blocking PD-1 and TIGIT, it has the potential to overcome resistance to single-agent checkpoint inhibitors and improve outcomes for patients with a variety of solid tumors. The extensive Phase 3 clinical trial program will be crucial in defining the ultimate role of Rilvegostomig in the evolving landscape of cancer therapy.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Four Therapies Hanging On in Troubled TIGIT Space - BioSpace [biospace.com]
- 5. Rilvegostomig - Astrazeneca - AdisInsight [adisinsight.springer.com]
- 6. Astra keeps pushing on with rilvegostomig | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. Astra extends its big pivotal TIGIT plan | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. Rilvegostomig + Chemotherapy as Adjuvant Therapy for Biliary Tract Cancer after Resection (ARTEMIDE-Biliary01) [astrazenecaclinicaltrials.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rilvegostomig - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. A Global Phase III Study of Rilvegostomig or Pembrolizumab Plus Chemotherapy for First-Line Treatment of Metastatic Squamous Non-small Cell Lung Cancer (NSCLC) [astrazenecaclinicaltrials.com]
